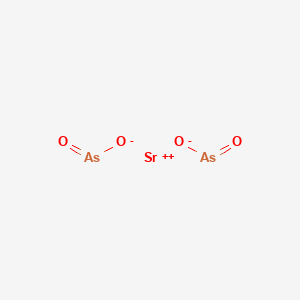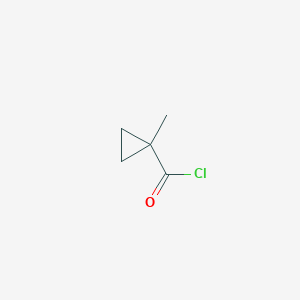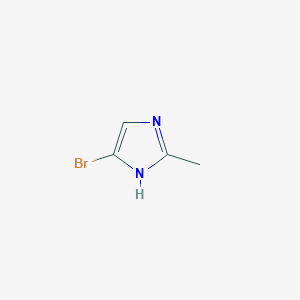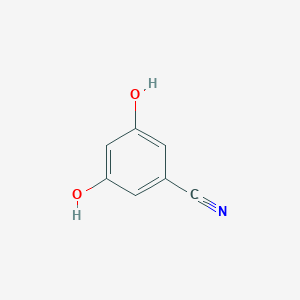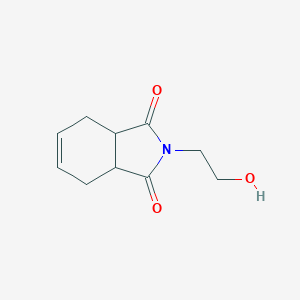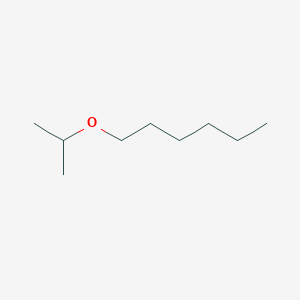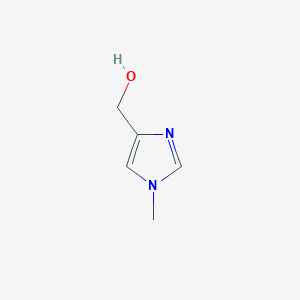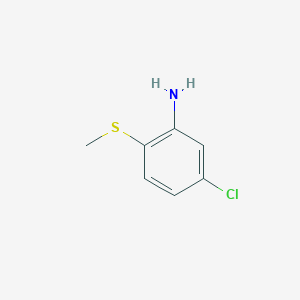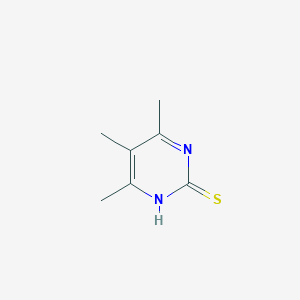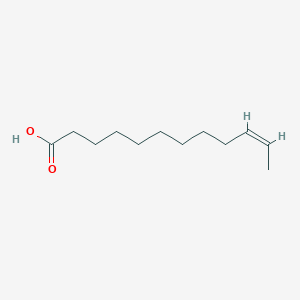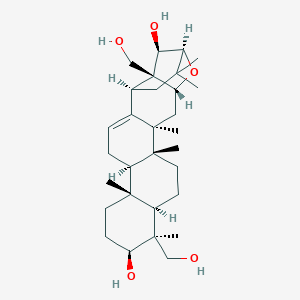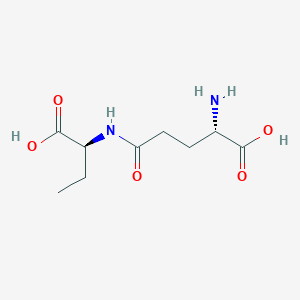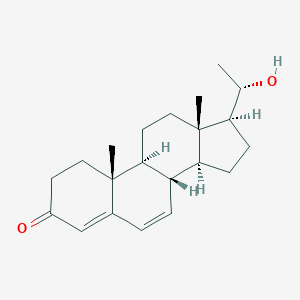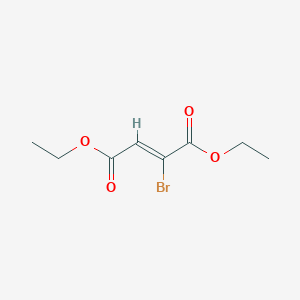
Diethyl 2-bromofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-bromofumarate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a derivative of fumaric acid, which is a common organic acid found in many fruits and vegetables. Diethyl 2-bromofumarate has been synthesized through various methods and has been extensively studied for its potential use in scientific research.
Mechanism Of Action
Diethyl 2-bromofumarate works by inhibiting the activity of enzymes involved in the production of energy in cells. This leads to a decrease in the growth and proliferation of cancer cells and other harmful microorganisms. It has also been found to have antioxidant properties, which may contribute to its antitumor effects.
Biochemical And Physiological Effects
Diethyl 2-bromofumarate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and other harmful microorganisms, as well as to have antioxidant properties. It has also been shown to have anti-inflammatory effects and to promote the production of certain immune cells.
Advantages And Limitations For Lab Experiments
Diethyl 2-bromofumarate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, it is important to note that diethyl 2-bromofumarate can be toxic and should be handled with care in the lab. Additionally, its effects on normal cells and tissues are not yet fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on diethyl 2-bromofumarate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its potential side effects and interactions with other treatments. Additionally, research on the mechanisms of action of diethyl 2-bromofumarate may lead to the development of new pharmaceuticals and treatments for a variety of diseases.
Synthesis Methods
Diethyl 2-bromofumarate can be synthesized through a variety of methods, including the reaction of fumaric acid with bromine and diethylamine. This method involves the addition of bromine to fumaric acid, followed by the addition of diethylamine to form the final product. Other methods include the reaction of fumaryl chloride with diethylamine and the reaction of fumaric acid with phosphorus pentabromide.
Scientific Research Applications
Diethyl 2-bromofumarate has been extensively studied for its potential use in scientific research. It has been found to have antitumor properties and has been investigated as a potential treatment for cancer. It has also been studied for its potential use in the synthesis of new pharmaceuticals and for its ability to inhibit the growth of bacteria and fungi.
properties
CAS RN |
19372-01-1 |
|---|---|
Product Name |
Diethyl 2-bromofumarate |
Molecular Formula |
C8H11BrO4 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
diethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C8H11BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
MNMKHOONIYTDRL-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\Br |
SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Other CAS RN |
19372-01-1 |
synonyms |
diethyl (Z)-2-bromobut-2-enedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



